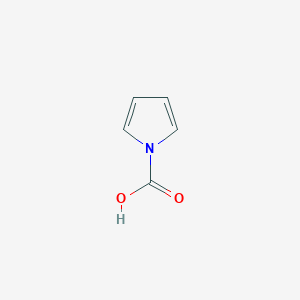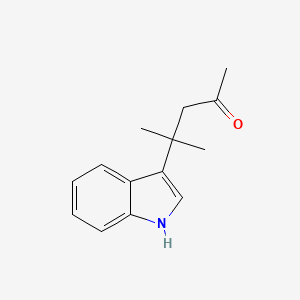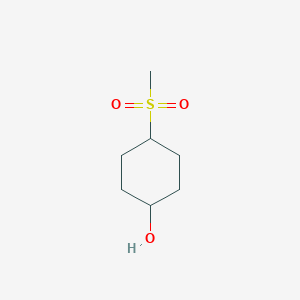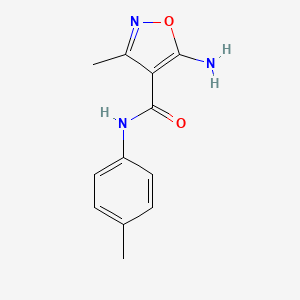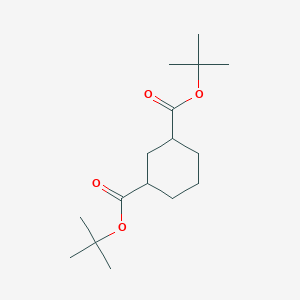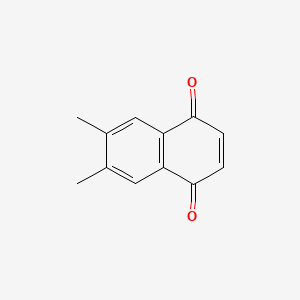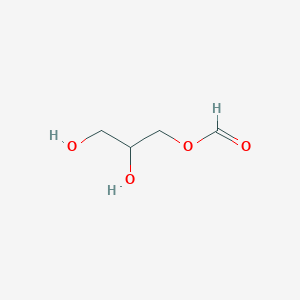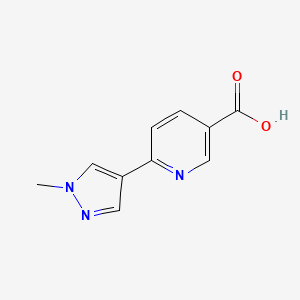![molecular formula C11H12O B3049857 Benzene, [(3-butynyloxy)methyl]- CAS No. 22273-77-4](/img/structure/B3049857.png)
Benzene, [(3-butynyloxy)methyl]-
Descripción general
Descripción
Benzene, [(3-butynyloxy)methyl]-: is an organic compound that features a benzene ring substituted with a (3-butynyloxy)methyl group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzene derivatives typically involves electrophilic aromatic substitution reactions. For Benzene, [(3-butynyloxy)methyl]-, a common synthetic route might involve the reaction of benzene with a suitable (3-butynyloxy)methyl halide under the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction would proceed through the formation of a benzenonium intermediate, followed by the substitution of the hydrogen atom on the benzene ring with the (3-butynyloxy)methyl group .
Industrial Production Methods: Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The specific conditions, such as temperature, pressure, and choice of catalyst, can vary depending on the desired product and the scale of production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene derivatives can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert nitro groups on benzene rings to amines. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Halogens (e.g., Br2, Cl2), Lewis acids (e.g., AlCl3), nitrating agents (e.g., HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Aplicaciones Científicas De Investigación
Chemistry: Benzene derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, benzene derivatives are often used as scaffolds for drug development. They can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry: Benzene derivatives are used in the production of polymers, dyes, and resins. They are also important in the manufacture of various industrial chemicals .
Mecanismo De Acción
The mechanism of action for benzene derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, benzene derivatives with nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparación Con Compuestos Similares
Toluene: Benzene with a methyl group.
Phenol: Benzene with a hydroxyl group.
Aniline: Benzene with an amino group.
Uniqueness: Benzene, [(3-butynyloxy)methyl]- is unique due to the presence of the (3-butynyloxy)methyl group, which can impart distinct chemical and physical properties compared to other benzene derivatives.
Propiedades
IUPAC Name |
but-3-ynoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSZFFOZKQBRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451628 | |
| Record name | Benzene, [(3-butynyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22273-77-4 | |
| Record name | Benzene, [(3-butynyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



